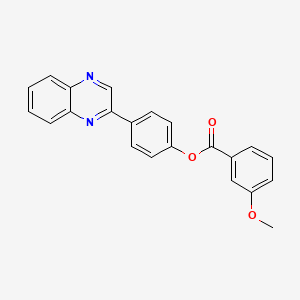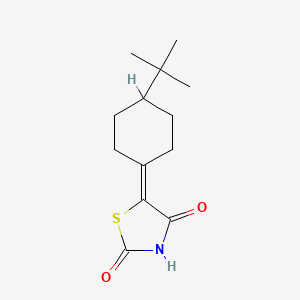
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a methoxybenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate typically involves the condensation of 2-chloroquinoxaline with 4-hydroxy-3-methoxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline 1,4-di-N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to inhibit enzymes like tyrosine kinases and poly(ADP-ribose) polymerase, which play crucial roles in cell signaling and DNA repair . The compound’s effects are mediated through these interactions, leading to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another nitrogen-containing heterocyclic compound with significant biological activities.
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: A compound with similar structural features and applications.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is unique due to its specific combination of a quinoxaline moiety with a methoxybenzoate group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H16N2O3 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-6-4-5-16(13-18)22(25)27-17-11-9-15(10-12-17)21-14-23-19-7-2-3-8-20(19)24-21/h2-14H,1H3 |
InChI-Schlüssel |
GEVDSQVZGNCAOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10890074.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10890076.png)
![4-Cyclopropyl-6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10890078.png)
methanone](/img/structure/B10890081.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10890082.png)
![3-(phenylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10890084.png)


![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10890109.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890112.png)
![2,2'-[Biphenyl-4,4'-diylbis(oxy)]bis(4-nitrobenzonitrile)](/img/structure/B10890118.png)
methanone](/img/structure/B10890126.png)
![methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate](/img/structure/B10890145.png)
![4-({4-[(3-Methoxybenzoyl)oxy]phenyl}sulfonyl)phenyl 3-methoxybenzoate](/img/structure/B10890154.png)
